molecular formula C18H19NO3 B2711921 Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone CAS No. 92012-45-8

Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone

Cat. No.: B2711921
CAS No.: 92012-45-8
M. Wt: 297.354
InChI Key: PQDQZDOJXAXTCU-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone is a chemical compound with the molecular formula C17H19NO3. It is also known as 4-Benzoylmorpholine. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further connected to a phenylmethoxy group. It is a white crystalline solid with a melting point of approximately 73.5-74.0°C .

Properties

IUPAC Name

morpholin-4-yl-(4-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(19-10-12-21-13-11-19)16-6-8-17(9-7-16)22-14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDQZDOJXAXTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone typically involves the reaction of morpholine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Morpholin-4-yl-(4-phenylmethoxyphenyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a phenylmethoxy group. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound's structure can be represented as follows:

C15H17N1O3\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{3}

Table 1: Structural Features

FeatureDescription
Morpholine RingPresent, confers specific reactivity
Phenylmethoxy GroupEnhances lipophilicity and activity
Ketone FunctionalityImpacts reactivity and biological effects

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study: Antibacterial Efficacy

A study conducted on the compound's antibacterial properties revealed the following minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis.

The proposed mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis. For instance, it may target cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These data suggest that this compound could be further developed as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the morpholine ring or phenyl groups can significantly alter its potency and selectivity.

Key Findings from SAR Analysis

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
  • Morpholine Modifications : Altering the position of the morpholine nitrogen can impact both solubility and biological efficacy.

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